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molecular formula C13H9BrN2O2S B1521109 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-25-7

4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1521109
M. Wt: 337.19 g/mol
InChI Key: HSCQVANUQCLSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877742B2

Procedure details

To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (2 g, 10.15 mmol) in DMF (50 mL) stirred at 0° C. was added sodium hydride (0.487 g, 12.18 mmol). After stirring for 30 min at 0° C., benzenesulfonyl chloride (1.570 mL, 12.18 mmol) was added to the mixture and stirred at 0° C. for 1.5 hour. The reaction was quenched with addition of saturated NH4Cl aq. solution and the mixture was poured into saturated aq. NH4Cl (100 mL). The mixture was extracted with ethyl acetate (20 mL×3). The organic layers were combined, washed with brine (100 mL), dried over MgSO4, filtered and evaporated in vacuo. The residue was purified by chromatography on silica, eluting with a gradient of 0-25% ethyl acetate in cyclohexane to give the title compound (3.39 g). LCMS (A): m/z (M+H)+ 337/339, C13H9BrN2O2S requires 336/338 (acidic).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.487 g
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[H-].[Na+].[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)(=[O:21])=[O:20])[CH:9]=[CH:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.487 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.57 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with addition of saturated NH4Cl aq. solution
ADDITION
Type
ADDITION
Details
the mixture was poured into saturated aq. NH4Cl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (20 mL×3)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-25% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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